trans-2-(3-Chloro-5-fluorophenyl)cyclopentanol
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Overview
Description
trans-2-(3-Chloro-5-fluorophenyl)cyclopentanol: is a high-purity fluorinated compound with a unique molecular structure. It is a clear, pale liquid with a molecular weight of 214.66 g/mol . This compound is known for its reactivity and selectivity, making it valuable for advanced chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of trans-2-(3-Chloro-5-fluorophenyl)cyclopentanol typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon–carbon bonds and is known for its mild and functional group-tolerant conditions . The process involves the use of organoboron reagents and palladium catalysts under specific conditions to achieve the desired product.
Industrial Production Methods: : Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the Suzuki–Miyaura coupling reaction. This method is favored due to its efficiency and the relatively stable and environmentally benign nature of the reagents used .
Chemical Reactions Analysis
Types of Reactions: : trans-2-(3-Chloro-5-fluorophenyl)cyclopentanol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: : In chemistry, trans-2-(3-Chloro-5-fluorophenyl)cyclopentanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for selective reactions, making it valuable for creating specific chemical compounds .
Biology and Medicine: : In biology and medicine, this compound may be used in the development of pharmaceuticals. Its reactivity and selectivity can be harnessed to create drugs with specific biological activities .
Industry: : In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring high purity and specific reactivity .
Mechanism of Action
The mechanism of action of trans-2-(3-Chloro-5-fluorophenyl)cyclopentanol involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo specific chemical reactions, such as oxidation, reduction, and substitution. These reactions enable the compound to interact with various biological molecules, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-Chloro-5-fluorophenyl)cyclopentanone: This compound is similar in structure but differs in the functional group attached to the cyclopentane ring.
2-(3-Chloro-5-fluorophenyl)cyclopentane: This compound lacks the hydroxyl group present in trans-2-(3-Chloro-5-fluorophenyl)cyclopentanol.
Uniqueness: : this compound is unique due to its specific combination of a cyclopentanol ring with chloro and fluoro substituents. This combination imparts distinct reactivity and selectivity, making it valuable for specialized applications in chemistry, biology, and industry .
Properties
IUPAC Name |
(1S,2R)-2-(3-chloro-5-fluorophenyl)cyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClFO/c12-8-4-7(5-9(13)6-8)10-2-1-3-11(10)14/h4-6,10-11,14H,1-3H2/t10-,11+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUDMXCLNPAIHI-MNOVXSKESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)O)C2=CC(=CC(=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)O)C2=CC(=CC(=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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